Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-
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Overview
Description
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- involves several steps. The synthetic routes typically include the following steps:
Formation of the Phenoxy Group: The initial step involves the formation of the phenoxy group by reacting 2,4-bis(1,1-dimethylpropyl)phenol with an appropriate halogenated compound under basic conditions.
Amidation Reaction: The phenoxy compound is then subjected to an amidation reaction with hexanoyl chloride to form the hexanamide derivative.
Coupling Reactions: The final steps involve multiple coupling reactions to introduce the various functional groups, including the cyanophenyl, ethyl(2-hydroxyethyl)amino, and other substituents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amide groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can be performed on the nitro and carbonyl groups, converting them to amines and alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, introducing new substituents or modifying existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles .
Scientific Research Applications
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials for various industrial applications
Mechanism of Action
The mechanism of action of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger immune responses .
Comparison with Similar Compounds
Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- can be compared with similar compounds such as:
2,4-Di(tert-pentyl)phenoxyacetic acid: This compound has a similar phenoxy structure but differs in its functional groups and overall molecular structure.
2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl chloride: This compound shares the phenoxy and dimethylpropyl groups but has different substituents, leading to distinct chemical properties and applications.
The uniqueness of Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]- lies in its complex structure and the combination of multiple functional groups, which contribute to its diverse applications and potential biological activities .
Properties
CAS No. |
125139-18-6 |
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Molecular Formula |
C47H60N6O5 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-6-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-3-oxocyclohexa-1,4-dien-1-yl]hexanamide |
InChI |
InChI=1S/C47H60N6O5/c1-10-14-15-43(58-42-23-18-33(46(6,7)11-2)27-36(42)47(8,9)12-3)44(56)51-39-29-41(55)40(52-45(57)49-34-19-16-32(30-48)17-20-34)28-38(39)50-37-22-21-35(26-31(37)5)53(13-4)24-25-54/h16-23,26-29,43,54H,10-15,24-25H2,1-9H3,(H,51,56)(H2,49,52,57) |
InChI Key |
JQNMFJZDXBHCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=O)C(=CC1=NC2=C(C=C(C=C2)N(CC)CCO)C)NC(=O)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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